4-Ethyl-2-(2-hydrazinylpyridin-4-yl)thiazole
CAS No.:
Cat. No.: VC15818448
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4S |
|---|---|
| Molecular Weight | 220.30 g/mol |
| IUPAC Name | [4-(4-ethyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C10H12N4S/c1-2-8-6-15-10(13-8)7-3-4-12-9(5-7)14-11/h3-6H,2,11H2,1H3,(H,12,14) |
| Standard InChI Key | DXMKQGIADKITFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CSC(=N1)C2=CC(=NC=C2)NN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is [4-(4-ethyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine, reflecting its ethyl-substituted thiazole ring (position 4), pyridinyl group (position 2), and hydrazine substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄S |
| Molecular Weight | 220.30 g/mol |
| Canonical SMILES | CCC1=CSC(=N1)C2=CC(=NC=C2)NN |
| InChI Key | DXMKQGIADKITFZ-UHFFFAOYSA-N |
The thiazole ring contributes aromatic stability, while the hydrazinyl group enhances reactivity, enabling Schiff base formation and metal chelation .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectra of analogous thiazole derivatives reveal distinct signals:
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¹H-NMR: Singlets for NH₂ (δ 4.6 ppm) and NH (δ 9.65 ppm) confirm hydrazine incorporation .
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¹³C-NMR: Peaks at δ 160–170 ppm correspond to thiazole carbons, while pyridinyl carbons appear at δ 120–150 ppm .
Mass spectrometry (MS) data for the molecular ion [M+H]⁺ aligns with the theoretical m/z of 221.08.
Synthesis and Optimization
Hantzsch Thiazole Formation
The thiazole core is synthesized via the Hantzsch reaction, condensing 4-pyridylcarbothioamide with α-halo carbonyl compounds. For example, ethyl 2-chloroacetoacetate reacts with 4-pyridylcarbothioamide in ethanol under reflux to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (74% yield) .
Representative Reaction:
Hydrazine Functionalization
Hydrazine hydrate reacts with ester intermediates to introduce the hydrazinyl group. For instance, refluxing ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with hydrazine hydrate in ethanol produces the carbohydrazide derivative (80% yield) .
Mechanism:
Purification and Yield Optimization
Recrystallization from ethanol or aqueous solutions enhances purity (>95%). Catalytic methods using K₂CO₃ or NaHCO₃ improve yields to 80–85% .
Pharmacological Applications
Antineoplastic Agents
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance cytotoxicity .
Antibacterial Drug Development
Quaternary ammonium derivatives show biofilm disruption, potentiating β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
Diagnostic Probes
Fluorescent analogs (e.g., coumarin-tagged derivatives) enable real-time tracking of tumorigenic pathways .
Future Directions
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